molecular formula C8H12ClNOS B15327415 3-(4-Chlorobutyl)-4-methylthiazol-2(3h)-one

3-(4-Chlorobutyl)-4-methylthiazol-2(3h)-one

Cat. No.: B15327415
M. Wt: 205.71 g/mol
InChI Key: IHLHPAXSWFMWBR-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorobutyl group and a methyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one typically involves the reaction of 4-chlorobutylamine with 4-methylthiazole-2-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the 4-chlorobutyl group allows for specific interactions with hydrophobic pockets in proteins, while the thiazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: Another compound with a 4-chlorobutyl group, but with an indole ring instead of a thiazole ring.

    4-Chlorobutyl chloroformate: Contains a 4-chlorobutyl group but with a chloroformate functional group.

Uniqueness

3-(4-Chlorobutyl)-4-methylthiazol-2(3H)-one is unique due to the combination of the thiazole ring and the 4-chlorobutyl group. This combination imparts specific chemical properties that are not found in other similar compounds, making it valuable for certain applications in research and industry.

Properties

Molecular Formula

C8H12ClNOS

Molecular Weight

205.71 g/mol

IUPAC Name

3-(4-chlorobutyl)-4-methyl-1,3-thiazol-2-one

InChI

InChI=1S/C8H12ClNOS/c1-7-6-12-8(11)10(7)5-3-2-4-9/h6H,2-5H2,1H3

InChI Key

IHLHPAXSWFMWBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=O)N1CCCCCl

Origin of Product

United States

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